

Application Notes and Protocols for Isopropyl Lactate in Drug Delivery Systems

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Compound of Interest

Compound Name: *Isopropyl lactate*

Cat. No.: *B1615176*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **isopropyl lactate** as a green, biodegradable solvent in the formulation of various drug delivery systems. Detailed protocols, characterization methods, and potential applications are outlined to guide researchers in leveraging the unique properties of **isopropyl lactate** for advanced drug delivery.

Introduction to Isopropyl Lactate in Drug Delivery

Isopropyl lactate is an ester of lactic acid and isopropanol, recognized for its low toxicity, high solvency power, and ready biodegradability.[1][2] These properties make it an attractive green alternative to conventional organic solvents used in pharmaceutical formulations.[3] Its use as a solvent and intermediate in the pharmaceutical industry is well-established, and its potential as a drug carrier is an active area of research.[4] **Isopropyl lactate** can be particularly useful in the formulation of nanoparticles and nanoemulsions, where it can act as a solvent for the drug and/or the lipid matrix.

Key Advantages of **Isopropyl lactate**:

- **Biocompatibility and Biodegradability:** **Isopropyl lactate** is considered to have low toxicity and is readily biodegradable, breaking down into naturally occurring substances.[5][6]

- **High Solvency:** It possesses excellent solvency for a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble drugs.[3]
- **Regulatory Status:** Lactate esters like ethyl lactate have received "Generally Recognized As Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA) for certain uses, indicating a favorable safety profile for the class of compounds.[2]

Formulation of Solid Lipid Nanoparticles (SLNs) using Isopropyl Lactate

Solid lipid nanoparticles (SLNs) are lipid-based nanocarriers that can encapsulate lipophilic and hydrophilic drugs, offering advantages like controlled release and improved stability. **Isopropyl lactate** can be employed as a solvent in the preparation of SLNs using the solvent emulsification-diffusion method.[7][8]

Experimental Protocol: Solvent Emulsification-Diffusion Method

This protocol is adapted from methods using similar partially water-miscible solvents like butyl lactate.[9] Optimization of specific parameters for **isopropyl lactate** is recommended.

Materials:

- **Isopropyl lactate**
- Solid lipid (e.g., glyceryl monostearate, stearic acid, tripalmitin)[10]
- Drug to be encapsulated
- Surfactant (e.g., Polysorbate 80, Lecithin)[10]
- Purified water

Equipment:

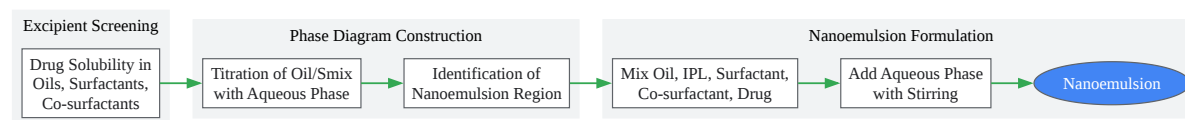
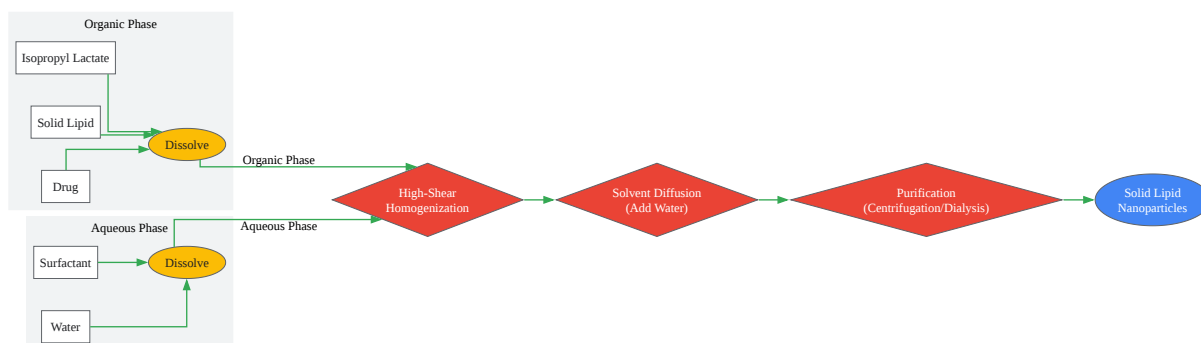
- High-shear homogenizer

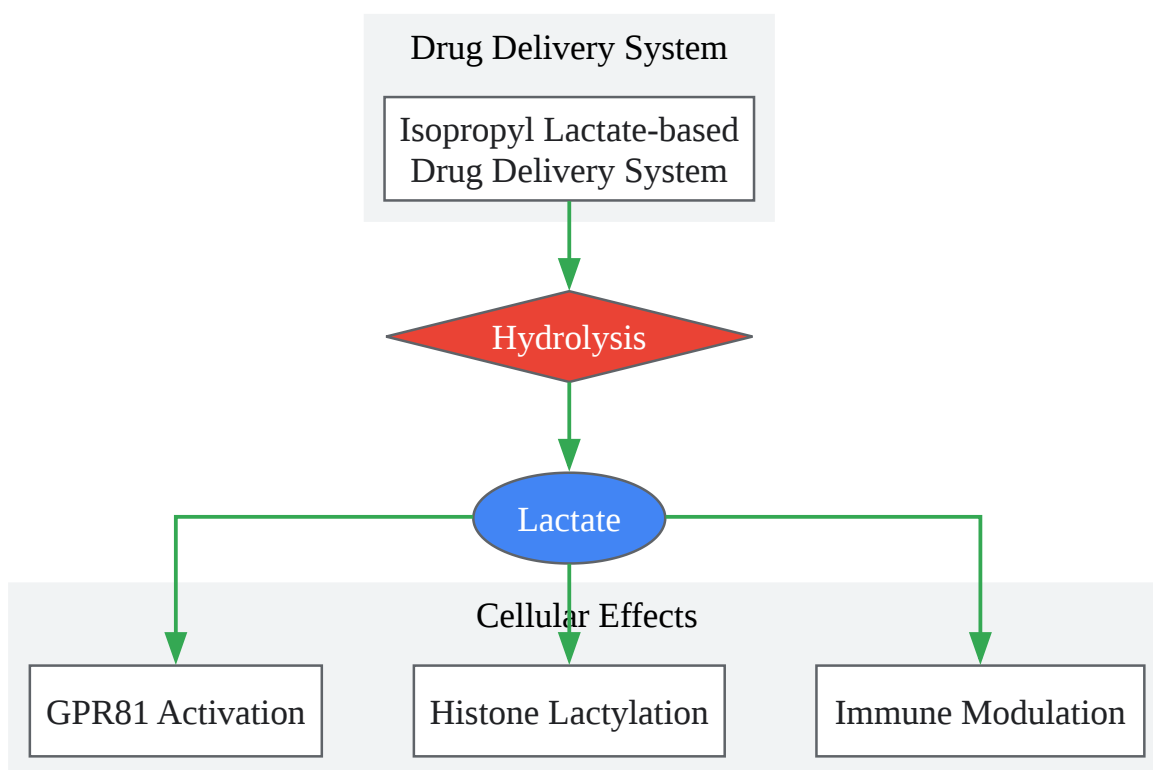
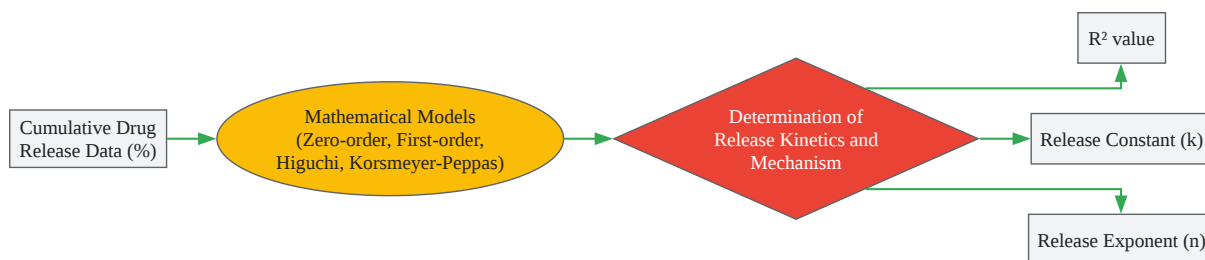
- Magnetic stirrer
- Rotary evaporator (optional)
- Particle size analyzer
- Spectrophotometer or HPLC for drug quantification

Protocol:

- Preparation of the Organic Phase: Dissolve the solid lipid and the drug in **isopropyl lactate**. Gently heat if necessary to ensure complete dissolution.
- Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.
- Emulsification: Add the organic phase to the aqueous phase under high-shear homogenization. The speed and duration of homogenization will influence the final particle size and should be optimized.
- Solvent Diffusion: Dilute the resulting oil-in-water emulsion with a larger volume of purified water (typically a 1:5 to 1:10 ratio) under gentle magnetic stirring. This causes the **isopropyl lactate** to diffuse from the dispersed phase into the continuous phase, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.
- Solvent Removal (Optional): If residual solvent removal is necessary, a rotary evaporator can be used under reduced pressure.
- Purification: Nanoparticles can be purified from the excess surfactant and unencapsulated drug by centrifugation or dialysis.

Experimental Workflow for SLN Preparation





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